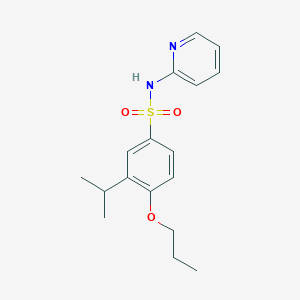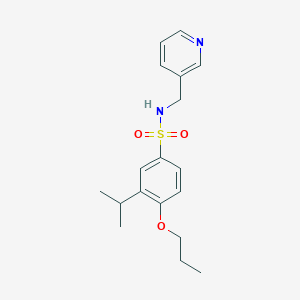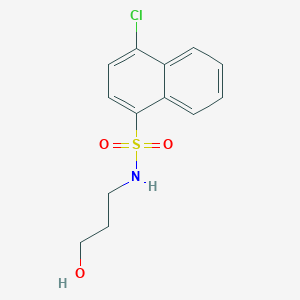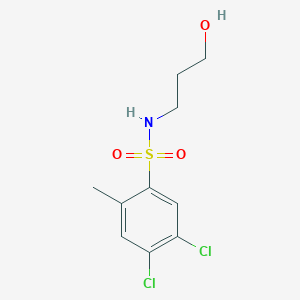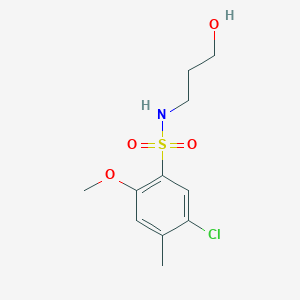
3,4-dichloro-N-isobutylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide compound that has been used extensively in scientific research. DIBS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of folic acid. This inhibition leads to the disruption of the metabolic pathways of microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory effects. 3,4-dichloro-N-isobutylbenzenesulfonamide has also been found to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dichloro-N-isobutylbenzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, making it a versatile tool in many different areas of research. However, one limitation of using 3,4-dichloro-N-isobutylbenzenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research involving 3,4-dichloro-N-isobutylbenzenesulfonamide. One area of interest is the development of new antibiotics and antifungal drugs based on the structure of 3,4-dichloro-N-isobutylbenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide and its effects on different biological systems. Finally, 3,4-dichloro-N-isobutylbenzenesulfonamide may have potential applications in the treatment of neurological disorders, and further research is needed to explore this possibility.
Conclusion:
In conclusion, 3,4-dichloro-N-isobutylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. While its mechanism of action is not fully understood, 3,4-dichloro-N-isobutylbenzenesulfonamide has potential applications in the development of new antibiotics and antifungal drugs, as well as in the treatment of neurological disorders. Further research is needed to fully understand the effects of 3,4-dichloro-N-isobutylbenzenesulfonamide and its potential applications in different areas of research.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-isobutylbenzenesulfonamide involves the reaction of 3,4-dichloronitrobenzene with isobutylamine in the presence of a sulfonating agent. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of 3,4-dichloro-N-isobutylbenzenesulfonamide for scientific research.
Applications De Recherche Scientifique
3,4-dichloro-N-isobutylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide compounds on biological systems. 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have antibacterial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. Additionally, 3,4-dichloro-N-isobutylbenzenesulfonamide has been used in the study of enzyme inhibition and as a tool for identifying the binding sites of certain enzymes.
Propriétés
Nom du produit |
3,4-dichloro-N-isobutylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H13Cl2NO2S |
Poids moléculaire |
282.19 g/mol |
Nom IUPAC |
3,4-dichloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
Clé InChI |
UWMXYEHZYFRSQS-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)


